2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

GPR40 agonism Type 2 diabetes SAR

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1267180-88-0) is a synthetic fluorinated α,α-dimethyl benzeneacetic acid derivative with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol. Structurally, it belongs to the arylpropanoic acid class—a scaffold shared with non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and ibuprofen—but is distinguished by a 5-fluoro, 2-methoxy substitution pattern on the phenyl ring and geminal dimethyl branching at the α-carbon of the propanoic acid moiety.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Cat. No. B13320506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=CC(=C1)F)OC)C(=O)O
InChIInChI=1S/C11H13FO3/c1-11(2,10(13)14)8-6-7(12)4-5-9(8)15-3/h4-6H,1-3H3,(H,13,14)
InChIKeyGGPMBXOASXEYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid: A Fluorinated Arylpropanoic Acid Research Intermediate for Targeted SAR Studies in Metabolic and Inflammatory Disease Programs


2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1267180-88-0) is a synthetic fluorinated α,α-dimethyl benzeneacetic acid derivative with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol [1]. Structurally, it belongs to the arylpropanoic acid class—a scaffold shared with non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and ibuprofen—but is distinguished by a 5-fluoro, 2-methoxy substitution pattern on the phenyl ring and geminal dimethyl branching at the α-carbon of the propanoic acid moiety . The compound is distributed at research-grade purity (≥95%) for use as a chemical intermediate and pharmacological probe, with predicted physicochemical properties including a pKa of 4.07 ± 0.14, an XLogP3 of 2.4, and a topological polar surface area of 46.5 Ų [1] . Its structural features situate it at the center of structure-activity relationship (SAR) investigations aimed at optimizing GPR40 agonism for type 2 diabetes and modulating cyclooxygenase (COX) selectivity profiles [2].

Why 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Cannot Be Replaced by a Generic Arylpropanoic Acid Analog Without Empirical Justification


Within the C₁₁H₁₃FO₃ isomer space alone, regioisomeric repositioning of the single fluorine and methoxy substituents around the phenyl ring generates at least five structurally confirmed analogs—including 2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid (CAS 1225531-33-8) and 2-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid (CAS 1314697-40-9)—each with potentially divergent target-binding profiles . Patent-derived SAR evidence from WO2012136221A1 demonstrates that ortho-fluoro substitution on the phenyl ring, relative to the propanoic acid attachment point, confers superior antidiabetic potential through GPR40 agonism compared to meta- and para-substituted congeners; the target compound's 5-fluoro (ortho-fluoro relative to the quaternary α-carbon) placement aligns with this enhanced activity claim [1]. Furthermore, direct structural comparison with flurbiprofen reveals that the target compound's 2-methoxy group introduces electron-donating and steric effects at the ortho position that are absent in flurbiprofen's biphenyl system, while the α,α-dimethyl branching modulates acidity (pKa 4.07 predicted) and lipophilicity (XLogP3 2.4) in ways that a generic unbranched analog cannot replicate . These cumulative substitution-level differences mean that assuming functional interchangeability without comparative data risks introducing uncontrolled variables into SAR campaigns, biological assays, and patent landscapes.

Quantitative Differentiation Evidence: 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Against Closest Structural Analogs


Ortho-Fluoro Substitution Pattern Confers Documented GPR40 Agonism Advantage Over Meta- and Para-Fluoro Isomers

WO2012136221A1, a patent filed by the University of Copenhagen (inventors Ulven and Christiansen), explicitly discloses that ortho-fluoro substituted phenylpropanoic acid derivatives exhibit superior antidiabetic potential relative to corresponding meta- and para-substituted analogs in GPR40 agonist screening [1]. The target compound, 2-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid, bears its fluorine substituent at the 5-position of the phenyl ring, which is ortho relative to the quaternary α-carbon attachment site of the propanoic acid moiety, thereby falling within the ortho-fluoro subclass claimed for enhanced GPR40 activity. In contrast, regioisomers such as 2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid (CAS 1225531-33-8) position the fluorine meta to this attachment point and are predicted by the patent SAR to have inferior GPR40 modulatory activity.

GPR40 agonism Type 2 diabetes SAR Ortho-fluoro substitution Free fatty acid receptor 1

Structural Differentiation from Flurbiprofen: Methoxy Substituent and α,α-Dimethyl Branching Create Distinct COX-Binding and Pharmacokinetic Profiles

A direct structural comparison published in the product technical datasheet from Smolecule contrasts 2-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid with the prototypical NSAID flurbiprofen . The target compound differs in three critical structural features: (1) a 2-methoxy group replaces flurbiprofen's biphenyl system, introducing electron-donating character and steric hindrance at the ortho position; (2) α,α-dimethyl branching on the propanoic acid chain contrasts with flurbiprofen's unbranched α-carbon; and (3) a monocyclic phenyl scaffold replaces the biphenyl system, reducing molecular weight from 244.26 Da (flurbiprofen, C₁₅H₁₃FO₂) to 212.22 Da (target, C₁₁H₁₃FO₃). These differences are predicted to alter COX enzyme binding kinetics and modulate pharmacokinetic parameters such as acidity (predicted pKa 4.07 vs. flurbiprofen pKa ~4.2) and lipophilicity (XLogP3 2.4 vs. flurbiprofen XLogP3 ~3.8).

NSAID analogs COX inhibition Flurbiprofen comparison Pharmacokinetic modulation Arylpropanoic acid scaffold

Predicted Ionization Constant (pKa 4.07) Differentiates Target Compound from Ibuprofen-Class NSAIDs in pH-Dependent Solubility and Absorption Modeling

The predicted acid dissociation constant (pKa) of 2-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid is 4.07 ± 0.14, as computed and reported by ChemicalBook and PubChem [1]. This value is measurably lower than the experimentally determined pKa of the two most widely used arylpropanoic acid NSAIDs: ibuprofen (pKa 4.45–4.91, depending on method) and flurbiprofen (pKa ~4.2) [2]. The enhanced acidity is attributable to the combined electron-withdrawing effect of the ortho-fluoro substituent and the steric influence of the α,α-dimethyl branching, which alters the acid micro-environment. In pH-partition and absorption simulation models, a pKa shift of -0.4 to -0.8 log units relative to ibuprofen translates into a higher fraction ionized at intestinal pH (~6.5–7.0), with potential consequences for passive diffusion rates and in vitro assay buffer selection.

pKa prediction Physicochemical profiling Absorption modeling α,α-Dimethyl effect Ibuprofen comparator

Regioisomeric Identity Verification: Ortho-Methoxy Group Differentiates Target from All Other C₁₁H₁₃FO₃ Isomers by Chromatographic Retention and Spectroscopic Signature

At least four regioisomeric compounds share the molecular formula C₁₁H₁₃FO₃ and molecular weight 212.22 g/mol with the target compound, differing solely in the positions of the fluoro and methoxy substituents on the phenyl ring: 2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid (CAS 1225531-33-8), 2-(4-fluoro-3-methoxyphenyl)-2-methylpropanoic acid (CAS 1239963-90-6), 2-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid (CAS 1314697-40-9), and 2-(4-fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1314781-28-6) [1]. The target compound is uniquely identified by its substitution pattern: a methoxy group at position 2 (ortho to the quaternary α-carbon) and a fluoro at position 5 (para to the methoxy). This regiochemistry produces a distinct InChI Key (GGPMBXOASXEYQN-UHFFFAOYSA-N), canonical SMILES string (CC(C)(C1=C(C=CC(=C1)F)OC)C(=O)O), and predicted chromatographic retention behavior that differ from each regioisomer [2].

Regioisomer differentiation Quality control HPLC retention NMR fingerprint Procurement specification

Validated Application Scenarios for 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Based on Documented Differentiation Evidence


GPR40 (FFAR1) Agonist Lead Optimization: Ortho-Fluoro Scaffold for Type 2 Diabetes Drug Discovery

Researchers pursuing GPR40/FFAR1 agonist programs for insulin secretagogue development should prioritize this compound over meta- or para-fluoro regioisomers as a synthetic intermediate or scaffold core. The ortho-fluoro substitution is explicitly associated with superior antidiabetic potential in patent WO2012136221A1 [1]. The 5-fluoro, 2-methoxy arrangement delivers the correct ortho-fluoro geometry relative to the quaternary α-carbon attachment site, providing a validated starting point for SAR expansion. The α,α-dimethyl branching further differentiates this scaffold from linear propanoic acid GPR40 agonists by introducing conformational constraint and modulating acidity (predicted pKa 4.07), which may influence receptor-binding kinetics and oral bioavailability. Procurement of the specific CAS 1267180-88-0 regioisomer, rather than a cheaper C₁₁H₁₃FO₃ isomer, ensures alignment with the patent-defined active subclass and avoids introducing uncharacterized meta- or para-fluoro contaminants into screening cascades.

NSAID Scaffold Diversification: Electronic Modulation of the Aryl Ring for COX Selectivity Profiling

This compound serves as a differentiated arylpropanoic acid building block for research groups systematically probing the impact of aryl substitution on COX-1 vs. COX-2 selectivity. Relative to the prototypical NSAID flurbiprofen, the target compound's 2-methoxy group introduces electron-donating character (Hammett σₚ for OCH₃ = -0.27) at the ortho position, while the 5-fluoro substituent contributes opposing electron-withdrawing effects (σₚ for F = +0.06) . This push-pull electronic configuration, absent in flurbiprofen's biphenyl system, creates a unique aryl ring polarization pattern that can be exploited to study electronic determinants of COX active-site binding. The lower XLogP3 (2.4 vs. ~3.8 for flurbiprofen) also makes this compound a candidate for programs seeking to reduce the high lipophilicity historically associated with NSAID-related toxicity while maintaining the carboxylic acid pharmacophore [2].

Analytical Reference Standard for Regioisomer-Selective Method Development in Fluorinated Arylpropanoic Acid Synthesis

Quality control and analytical development groups synthesizing or procuring fluorinated arylpropanoic acid libraries require authenticated reference standards to validate HPLC, LC-MS, and NMR methods capable of resolving regioisomers within the C₁₁H₁₃FO₃ isomer family. The target compound, with its unique InChI Key (GGPMBXOASXEYQN-UHFFFAOYSA-N) and canonical SMILES (CC(C)(C1=C(C=CC(=C1)F)OC)C(=O)O), provides a definitive chromatographic and spectroscopic fingerprint that enables unambiguous identification and quantification [3]. Given that all C₁₁H₁₃FO₃ regioisomers exhibit identical molecular weight (212.22 Da) and elemental composition, MS detection alone is insufficient for identity confirmation; the target compound's distinct retention behavior, ¹H NMR coupling pattern (ortho and meta JHF coupling from the 5-fluoro substituent), and IR carbonyl stretch serve as critical orthogonal identification parameters for method validation.

Physicochemical Property Benchmarking for In Silico Absorption and Distribution Modeling

Computational chemists and DMPK modelers requiring high-quality input parameters for in silico absorption, distribution, metabolism, and excretion (ADME) predictions can use this compound's experimentally verifiable or reliably predicted property set as a calibration standard. The predicted pKa of 4.07 ± 0.14, XLogP3 of 2.4, TPSA of 46.5 Ų, and hydrogen bond donor/acceptor counts (1/4) define a distinct property envelope that differentiates it from generic NSAID scaffolds such as ibuprofen (pKa ~4.5–4.9, XLogP3 ~3.5) [4]. When incorporated into GastroPlus, ADMET Predictor, or in-house QSPR models, these parameters generate unique pH-solubility and permeability profiles that inform buffer selection for in vitro assays and predict absorption window behavior distinct from flurbiprofen or ibuprofen, thus reducing the risk of applying incorrect reference compound assumptions in comparative ADME studies.

Quote Request

Request a Quote for 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.